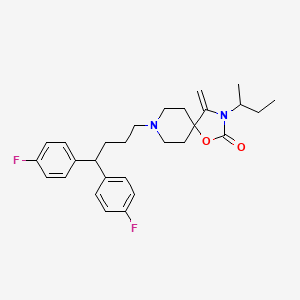
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of fluorinated phenyl groups, a butyl chain, and a spirocyclic diazaspirodecane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diaza compound and an appropriate alkylating agent.
Introduction of the fluorinated phenyl groups: This step involves the use of fluorinated benzene derivatives and a coupling reaction to attach the phenyl groups to the butyl chain.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and coupling reactions, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorinated phenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique structural properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and spirocyclic core are believed to play a key role in its activity, potentially interacting with enzymes or receptors to modulate their function. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
Compared to similar compounds, 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one stands out due to its unique combination of fluorinated phenyl groups and spirocyclic structure
Propriétés
Numéro CAS |
134069-89-9 |
|---|---|
Formule moléculaire |
C28H34F2N2O2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
8-[4,4-bis(4-fluorophenyl)butyl]-3-butan-2-yl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C28H34F2N2O2/c1-4-20(2)32-21(3)28(34-27(32)33)15-18-31(19-16-28)17-5-6-26(22-7-11-24(29)12-8-22)23-9-13-25(30)14-10-23/h7-14,20,26H,3-6,15-19H2,1-2H3 |
Clé InChI |
KJZRYOFACLTRBF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


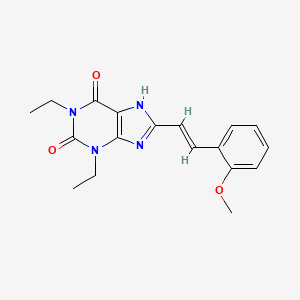
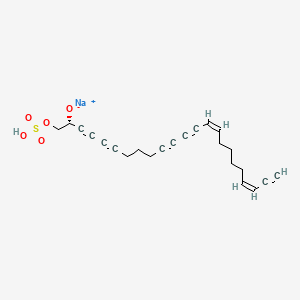

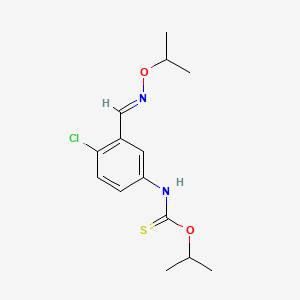
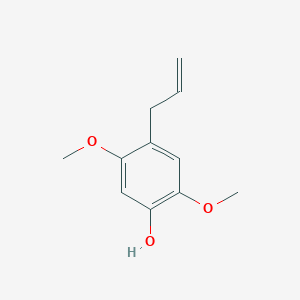
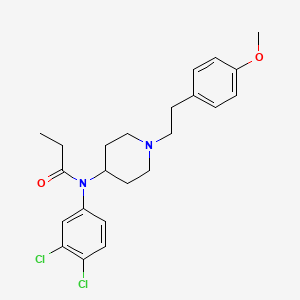
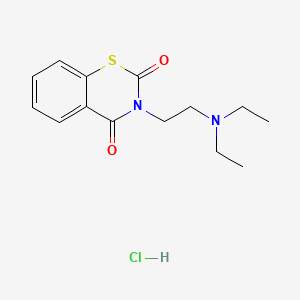

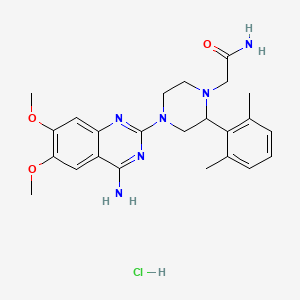




![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
